2-(Methylthio)quinazolin-4-amine

Description

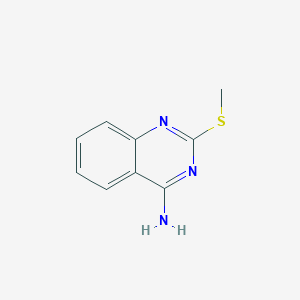

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPUVYQSUYFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351228 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63963-40-6 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)quinazolin-4-amine: Structure, Synthesis, and Therapeutic Potential

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with potent and diverse pharmacological activities.[1][2] This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, offers a versatile platform for synthetic modification, enabling the fine-tuning of biological properties.[3] Quinazoline derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5] Within this prominent class of molecules, 2-(Methylthio)quinazolin-4-amine emerges as a compound of significant interest. Its structure combines the privileged quinazoline core with a 4-amino group and a 2-methylthio substituent, features known to modulate biological activity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, spectroscopic profile, synthesis methodologies, and potential applications in drug discovery for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a quinazoline ring system substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with an amine (-NH₂) group. The methylthio group enhances lipophilicity, which can be critical for membrane permeability, while the amino group can serve as a key hydrogen bond donor for interactions with biological targets.[6]

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 63963-40-6 | [7] |

| Molecular Formula | C₉H₉N₃S | - |

| Molecular Weight | 191.25 g/mol | - |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Melting Point | Data not widely available | - |

| Solubility | Soluble in DMSO and methanol | General observation for similar compounds |

Spectroscopic Profile

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the three protons of the methylthio (-SCH₃) group, typically appearing in the δ 2.5-2.7 ppm range. The aromatic protons on the quinazoline core would present as a series of multiplets between δ 7.0 and 8.5 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would feature a distinct signal for the methylthio carbon around δ 14-16 ppm. The aromatic carbons of the quinazoline ring would resonate in the δ 110-165 ppm region, with the carbons directly attached to nitrogen atoms (C2 and C4) appearing at the lower field end of this range.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[12]

-

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹.[13]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The quinazoline ring system will exhibit characteristic aromatic C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine typically appears around 1600-1650 cm⁻¹.[13]

3. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 191, corresponding to the molecular weight of the compound. Common fragmentation patterns for quinazolines involve the loss of small neutral molecules or radicals, which can help in structural elucidation.[11]

Synthesis and Experimental Protocols

The synthesis of 2-substituted-4-aminoquinazolines often proceeds through a common intermediate, typically a 2,4-dichloroquinazoline or a 2-mercapto-quinazolin-4-one. A reliable and widely applicable method for preparing this compound involves the S-methylation of a 2-thioxo precursor followed by amination.

Causality in Experimental Design

This synthetic strategy is chosen for its efficiency and control. The thione group at the 2-position is a versatile handle; it can be readily alkylated to introduce the methylthio group. The subsequent step, typically a nucleophilic aromatic substitution at the 4-position, allows for the introduction of the desired amine. Using a precursor like 2-mercaptoquinazolin-4(3H)-one allows for sequential, selective functionalization at the 2 and 4 positions.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a general procedure based on established methodologies for quinazoline synthesis.[14][15]

Step 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-one

-

Reactant Preparation: To a round-bottom flask, add anthranilic acid and an equimolar amount of thiourea.

-

Reaction: Gently heat the mixture without a solvent. The reaction is typically initiated by melting the reactants together and is often exothermic. Continue heating at approximately 180-200 °C for 30-45 minutes.

-

Work-up: Allow the reaction mixture to cool. Add a solution of aqueous sodium hydroxide to dissolve the product.

-

Purification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with acetic acid to precipitate the 2-mercaptoquinazolin-4(3H)-one. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of this compound

-

S-Methylation: Dissolve the 2-mercaptoquinazolin-4(3H)-one from Step 1 in a suitable solvent such as dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol. Add methyl iodide (CH₃I) dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC). This yields the 2-(methylthio)quinazolin-4(3H)-one intermediate.

-

Chlorination: The intermediate from the previous step is then chlorinated, typically by refluxing with phosphorus oxychloride (POCl₃), to produce 4-chloro-2-(methylthio)quinazoline. This step activates the 4-position for nucleophilic substitution.

-

Amination: Dissolve the 4-chloro-2-(methylthio)quinazoline in a solvent like isopropanol in a sealed vessel. Add an excess of ammonia (as a solution in methanol or as ammonium hydroxide). Heat the mixture to drive the substitution reaction.

-

Final Purification: After cooling, the product will often precipitate. Collect the solid by filtration. The crude this compound can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

Synthesis Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. ijirt.org [ijirt.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine (422532-96-5) for sale [vulcanchem.com]

- 7. 63963-40-6|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Quinazoline antifolates inhibiting thymidylate synthase: 4-thio-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 2-(Methylthio)quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds.[1][2] Among the diverse array of quinazoline derivatives, those bearing a methylthio [-S(CH₃)] group at the 2-position have emerged as a particularly promising class of molecules. These compounds exhibit a remarkable breadth of pharmacological activities, most notably in the realms of oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the biological activities of 2-(methylthio)quinazoline derivatives, synthesizing current research to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation, aiming to empower the scientific community in the pursuit of novel therapeutics.

Introduction: The Quinazoline Core and the Significance of the 2-(Methylthio) Substituent

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention for their wide-ranging therapeutic potential.[3] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. Several quinazoline-based drugs have received FDA approval, particularly in the field of oncology, underscoring the clinical relevance of this scaffold.[4][5]

The introduction of a methylthio group at the 2-position of the quinazoline ring has been shown to be a key determinant of biological activity. This small, lipophilic moiety can influence the molecule's binding affinity to target proteins, enhance cellular uptake, and provide a site for metabolic transformation, thereby impacting its pharmacokinetic profile.[1] This guide will focus on three primary areas where 2-(methylthio)quinazoline derivatives have demonstrated significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Key Pathways in Malignancy

The development of novel anticancer agents is a critical area of research, and 2-(methylthio)quinazoline derivatives have shown considerable potential in this arena. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action

The anticancer effects of 2-(methylthio)quinazoline derivatives are attributed to their ability to interfere with several crucial cellular processes, including:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary and well-documented mechanism is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is a common feature in many cancers. These quinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[6][7]

-

Tubulin Polymerization Inhibition: Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[8][9] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[12][13] Certain quinazoline derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR, leading to the suppression of tumor growth.[14][15]

Structure-Activity Relationship (SAR)

The anticancer potency of 2-(methylthio)quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and any appended moieties. Key SAR observations include:

-

Substitution at the 4-position: The nature of the substituent at the 4-position is critical for EGFR inhibitory activity. Often, an anilino group at this position is a key feature for potent inhibition.

-

Substituents on the Phenyl Ring: Modifications to the phenyl ring of the 4-anilino moiety can modulate activity. Electron-withdrawing or -donating groups at specific positions can enhance binding to the EGFR kinase domain.

-

Modifications at the 2-position: While the methylthio group is a key feature, further modifications at this position can influence activity and selectivity against different cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-(methylthio)quinazoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Alkylthio-quinazoline derivative 21 | HeLa | 2.81 | [16] |

| MDA-MB-231 | 1.93 | [16] | |

| 2-Alkylthio-quinazoline derivative 22 | HeLa | 1.85 | [16] |

| MDA-MB-231 | 2.11 | [16] | |

| 2-Alkylthio-quinazoline derivative 23 | HeLa | 2.15 | [16] |

| MDA-MB-231 | 2.03 | [16] | |

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 12 | HCT-116, MCF-7, HeLa (mean) | 44.67 | [17] |

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 18 | HCT-116, MCF-7, HeLa (mean) | 44.67 | [17] |

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 22 | HCT-116, MCF-7, HeLa (mean) | 44.67 | [17] |

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide 24 | HCT-116, MCF-7, HeLa (mean) | 45.67 | [17] |

| Quinazoline derivative Q19 | HT-29 | 0.051 | [9] |

| Quinazoline-4-tetrahydroquinoline 4a4 | SKOV3 | 0.0027 | [11] |

Experimental Protocols

A general and efficient method for the synthesis of the 2-(methylthio)quinazoline core involves a two-step process starting from anthranilic acid.

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

-

A mixture of anthranilic acid and an appropriate isothiocyanate (e.g., methyl isothiocyanate) is refluxed in a suitable solvent like ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

Step 2: S-Methylation to Yield 2-(Methylthio)quinazolin-4(3H)-one

-

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the thione.

-

Methyl iodide (CH₃I) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The mixture is then poured into ice-water to precipitate the product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Caption: Synthetic workflow for 2-(methylthio)quinazolin-4(3H)-one.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(methylthio)quinazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Simplified EGFR signaling pathway and its inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2-(Methylthio)quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

While the exact antimicrobial mechanisms are still under investigation for many derivatives, a key target that has been identified is DNA gyrase .[18][19] DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. By inhibiting this enzyme, 2-(methylthio)quinazoline derivatives can disrupt these vital cellular processes, leading to bacterial cell death.[20][21] For antifungal activity, the mechanisms are less clear but may involve disruption of cell membrane integrity or inhibition of essential enzymes.

Structure-Activity Relationship (SAR)

The antimicrobial activity of these compounds is influenced by various structural features:

-

Substituents on the Quinazoline Ring: The presence of different functional groups on the quinazoline core can significantly impact the antimicrobial spectrum and potency.

-

Modifications of the 2-Methylthio Group: Alterations to the alkylthio chain or its replacement with other sulfur-containing moieties can modulate activity.

-

Overall Lipophilicity: The lipophilicity of the molecule plays a role in its ability to penetrate the microbial cell wall and membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative 2-(methylthio)quinazoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinazolin-4(3H)one derivative 4a | E. coli | 4 | [22] |

| Quinazolin-4(3H)one derivative 5a | E. coli | 1 | [22] |

| Quinazolin-4(3H)one derivative 5c | E. coli | 2 | [22] |

| Quinazolin-4(3H)one derivative 5d | E. coli | 2 | [22] |

Experimental Protocols

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[23][24][25]

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 2-(methylthio)quinazoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for the broth microdilution antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. 2-(Methylthio)quinazoline derivatives have shown potential in modulating the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2.[26] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, which is primarily induced at sites of inflammation, these derivatives can reduce the production of pro-inflammatory prostaglandins. Some derivatives may also exhibit inhibitory activity against COX-1.[27][28]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX selectivity of 2-(methylthio)quinazoline derivatives are dependent on their chemical structure:

-

Substituents at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring can significantly influence COX-2 selectivity and potency.

-

Modifications at the 2-position: The presence of the methylthio group and other substitutions at this position can impact the interaction with the active site of COX enzymes.

-

Aromatic Substituents: The presence and substitution pattern of aromatic rings attached to the quinazoline scaffold can affect the overall anti-inflammatory activity.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro COX inhibitory activity of representative quinazoline derivatives, expressed as IC₅₀ values.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Quinazolinone derivative 4 | >100 | 0.33 | [29] |

| Quinazolinone derivative 6 | >100 | 0.40 | [29] |

| Pyrazoloquinazoline derivative 3j | 0.667 | 0.047 | [30] |

| Quinazoline derivative 9b | 0.064 | >50 | [27] |

Experimental Protocols

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[31][32][33]

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.

-

Compound Administration: Administer the 2-(methylthio)quinazoline derivative orally or via intraperitoneal injection at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution (typically 1% in saline) into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

2-(Methylthio)quinazoline derivatives represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The mechanisms of action, while varied, often involve the inhibition of key enzymes and signaling pathways that are fundamental to the pathophysiology of these diseases.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds, particularly for their antimicrobial and anti-inflammatory activities.

-

Structure-Activity Relationship Refinement: A more systematic exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.[34][35][36]

-

Combination Therapies: Investigating the potential of 2-(methylthio)quinazoline derivatives in combination with existing therapeutic agents could lead to synergistic effects and overcome drug resistance.

By continuing to explore the rich chemical space of 2-(methylthio)quinazolines, the scientific community is well-positioned to uncover novel therapeutic agents that can address significant unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. clinpgx.org [clinpgx.org]

- 8. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 32. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 34. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II [pubmed.ncbi.nlm.nih.gov]

- 36. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Naturally occurring quinazoline alkaloids and their synthetic derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] This has led to the successful development of several FDA-approved drugs, such as gefitinib and erlotinib, for cancer therapy.[5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel quinazoline alkaloids. It delves into modern discovery strategies, from natural product isolation to computational screening. A significant portion is dedicated to the evolution of synthetic methodologies, highlighting classical routes and recent advancements in transition-metal catalysis, multi-component reactions, and green chemistry approaches.[7][8] Through detailed protocols, case studies of prominent alkaloids, and an analysis of structure-activity relationships, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this dynamic field of medicinal chemistry.

The Quinazoline Core: A Cornerstone of Medicinal Chemistry

Quinazoline is a nitrogen-containing heterocyclic compound first isolated from the alkaloid vasicine.[9][10] Its structure, featuring a benzene ring fused to a pyrimidine ring, provides a versatile and adaptable scaffold for molecular interactions with various biological targets.[9] The oxidized forms, quinazolinones, are the most prominent members of the quinazoline alkaloid family and are classified based on the position of the oxo group, with 4(3H)-quinazolinones being of particular interest.[11]

The therapeutic potential of this scaffold is exceptionally broad. Quinazoline derivatives have been rigorously investigated and have shown significant efficacy as:

-

Anticancer Agents: Many derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or as inhibitors of DNA repair enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1).[5] Several have been approved for clinical use against various tumors.[5][6]

-

Antimicrobial and Antiviral Agents: The quinazoline nucleus is a key component in compounds showing activity against bacteria, fungi, and viruses, including the influenza virus.[1]

-

Anti-inflammatory Agents: Certain derivatives exhibit potent anti-inflammatory effects.[1]

-

Central Nervous System (CNS) Agents: The lipophilicity of the quinazolinone structure allows it to penetrate the blood-brain barrier, making it a suitable candidate for targeting CNS diseases.[11]

The stability of the quinazoline ring system and the relative ease of its synthesis have made it a continuous focus for scientists.[11] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating pharmacological activity.[11]

Discovery of Novel Quinazoline Scaffolds

The discovery pipeline for new quinazoline-based therapeutic agents leverages both natural sources and modern screening technologies.

Isolation from Natural Sources

Quinazoline alkaloids are found in a variety of plants, microorganisms, and even animals.[6][11] Historically, natural product isolation has been the primary source of novel quinazoline structures. Prominent examples include:

-

Vasicine and Vasicinone: Isolated from Adhatoda vasica, these alkaloids are known for their bronchodilatory effects.[7][9]

-

Rutaecarpine: A pentacyclic indolopyridoquinazolinone alkaloid from Evodia rutaecarpa, it possesses anti-inflammatory, vasodilatory, and cytotoxic properties.[12][13]

-

Luotonin A: Isolated from Peganum nigellastrum, this alkaloid is a known DNA topoisomerase I inhibitor, making it a lead structure for anticancer drug development.[14][15]

Modern Discovery Workflow

Contemporary drug discovery employs a more targeted and rapid approach, often beginning with computational methods to identify promising candidates before synthesis and biological testing.

Caption: Workflow for Modern Discovery of Novel Quinazoline Alkaloids.

This workflow integrates computational screening to identify potential phosphodiesterase 10A (PDE10A) inhibitors for Parkinson's disease, for instance, with subsequent molecular dynamics simulations to evaluate the stability of protein-ligand complexes.[16] This approach accelerates the discovery process by prioritizing compounds with favorable drug-like properties before committing to resource-intensive synthesis.[16]

Synthetic Methodologies: From Classic Reactions to Modern Catalysis

The synthesis of the quinazoline core has evolved significantly, with modern methods offering higher yields, greater functional group tolerance, and more environmentally friendly conditions.

Classical Synthesis

-

Niementowski Synthesis: This method involves the condensation of anthranilic acid with acid amides to form 4(3H)-quinazolinones.[11] While simple, it often requires high temperatures.

-

Griess Synthesis: The first reported synthesis of the quinazolinone core, it involves the reaction of anthranilic acid with cyanogens.[9]

Modern Synthetic Strategies

Recent years have seen a surge in the development of sophisticated and efficient protocols for constructing the quinazoline scaffold.[17]

Table 1: Comparison of Modern Synthetic Methodologies for Quinazolines

| Methodology | Catalyst/Reagent | Key Features | Advantages |

| Transition-Metal Catalysis | Pd(II), Cu(I)/Cu(II), Fe(II)/Fe(III), Mn(I) | C-H activation, cross-coupling, acceptorless dehydrogenative coupling (ADC).[7][18] | High efficiency, broad substrate scope, atom economy.[7] |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Rapid heating, shorter reaction times. | Improved yields, reduced side products, faster optimization.[11][19] |

| Multi-Component Reactions (MCRs) | Often acid or base-catalyzed | One-pot synthesis combining three or more reactants. | High efficiency, simplicity, eco-friendly, diversity-oriented.[8][20] |

| Organocatalysis | Small organic molecules (e.g., L-proline, acetic acid) | Metal-free catalysis. | Avoids toxic metal catalysts, mild reaction conditions, green chemistry.[19] |

Transition-Metal-Catalyzed Synthesis: A Deeper Look

Transition-metal catalysis has revolutionized the synthesis of quinazolines by enabling novel bond formations under mild conditions.[7] A prominent strategy is the Acceptorless Dehydrogenative Coupling (ADC), which avoids the use of stoichiometric oxidants, producing only hydrogen and water as byproducts.[7]

Caption: Mn(I)-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) Pathway.

Case Studies in Synthesis

The versatility of modern synthetic methods is best illustrated through their application to the total synthesis of complex, biologically active quinazoline alkaloids.

Rutaecarpine

Rutaecarpine is a pentacyclic alkaloid with a wide range of biological activities.[12][13] Its synthesis has been a subject of interest for many research groups.

Protocol: Synthesis of Rutaecarpine via Aminal Intermediate [12]

This protocol outlines a key step in a common synthetic route to Rutaecarpine.

Step 1: Formation of the Aminal Intermediate

-

To a solution of tryptamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a solution of 2-aminobenzaldehyde (1 equivalent).

-

Stir the reaction mixture at room temperature for 2-4 hours until the formation of the intermediate aminal is complete, as monitored by Thin Layer Chromatography (TLC).

-

The intermediate is often used in the next step without further purification.

Step 2: Cyclization and Oxidation

-

To the solution containing the aminal intermediate, add an oxidizing agent (e.g., DDQ or elemental sulfur) and a Lewis or Brønsted acid catalyst.

-

Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Rutaecarpine.

Luotonin A

Luotonin A's ability to inhibit Topoisomerase I has made it an attractive target for synthetic chemists aiming to develop new anticancer agents.[14][15][21] Many synthetic strategies have been developed, often focusing on the construction of the pentacyclic core.[22] Aza-Diels-Alder reactions are a frequently used key step.[22]

Protocol: Key Cycloaddition Step for Luotonin A Synthesis [15]

This protocol describes a general intramolecular cycloaddition approach, a cornerstone for building the Luotonin A skeleton.

Step 1: Preparation of the Cycloaddition Precursor

-

Synthesize a precursor molecule containing both a diene and a dienophile moiety appropriately positioned for an intramolecular [4+2] cycloaddition. This typically involves coupling a substituted quinoline component with a quinazoline precursor.

Step 2: Intramolecular Cycloaddition

-

Dissolve the precursor in a high-boiling point solvent such as 1,2,4-trichlorobenzene.

-

Heat the solution under microwave irradiation or conventional heating to a high temperature (e.g., 180-220 °C) to facilitate the cycloaddition and subsequent aromatization.[22]

-

Monitor the reaction by LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture and dilute it with an appropriate organic solvent.

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product via flash column chromatography to yield the pentacyclic core of Luotonin A. Further functional group manipulations may be required to complete the synthesis of the natural product.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The clinical success of quinazoline derivatives is a testament to their therapeutic potential. This success is built upon a deep understanding of how the molecule's structure relates to its biological activity.

Anticancer Activity

The most significant clinical application of quinazolines is in oncology. Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are potent EGFR tyrosine kinase inhibitors used to treat non-small-cell lung cancer (NSCLC).[5]

Caption: Mechanism of EGFR Inhibition by Gefitinib.

Table 2: Biological Activities of Selected Novel Quinazoline Derivatives

| Compound ID | Target Cell Line(s) | Biological Activity | IC₅₀ Value | Reference |

| Compound 18 | MGC-803 (Gastric Cancer) | Antiproliferative, Apoptosis Induction | 0.85 µM | [23] |

| Compound 26 | Caco-2, HepG2, MCF-7 | Cytotoxicity | Potent (specific values not stated) | [11] |

| Quinazolinone Benzoate (13) | Mycobacterium tuberculosis | Anti-tuberculosis | Significant activity | [11] |

| 8-piperazinyl-9-fluoro-luotonin A | HepG2, A549, MCF-7, HeLa | Antiproliferative | 3.58 - 6.19 µM | [22] |

| VA-1 (Semi-synthetic) | Plasmodium | Antiplasmodial | 6.0 µg/mL | [24] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key SAR Insights

-

Position 4: Substitution at this position is critical. For EGFR inhibitors, an anilino group is often required for high potency.

-

Positions 6 and 7: Introduction of small, flexible alkoxy groups at these positions on the benzene ring can enhance binding affinity to the kinase domain of EGFR.

-

Position 2: Modifications at this position can drastically alter the biological target and activity profile.

-

Position 3: Adding different heterocyclic moieties at this position has been shown to increase activity in various assays.[11]

Future Perspectives and Conclusion

The field of quinazoline alkaloids continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Novel Scaffolds: The synthesis of 2,3-fused quinazolinones and other complex, rigid analogues is gaining attention as a strategy to improve selectivity and potency.[25]

-

Green Chemistry: The development of more sustainable synthetic methods, such as organocatalytic and MCR approaches, will be crucial.[8][19] These methods reduce reliance on hazardous reagents and solvents.

-

New Biological Targets: While oncology has been a major focus, the vast chemical space of quinazoline derivatives offers opportunities to explore new therapeutic areas, including neurodegenerative diseases and infectious diseases.[16]

-

Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores to create hybrid molecules is a promising strategy for developing multifunctional drugs that can address complex diseases like cancer through synergistic interactions.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. ijirt.org [ijirt.org]

- 10. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in Studies on Rutaecarpine. II.--Synthesis and Structure-Biological Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Position-Selective Synthesis and Biological Evaluation of Four Isomeric A-Ring Amino Derivatives of the Alkaloid Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 18. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]

- 19. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 20. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 21. Synthesis and topoisomerase I inhibitory properties of luotonin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 25. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Therapeutic Applications of Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the core therapeutic areas where quinazoline derivatives have made a significant impact, including oncology, cardiovascular medicine, and infectious diseases. We will dissect the molecular mechanisms of action, delve into the critical structure-activity relationships (SAR) that govern efficacy, and provide validated experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, bridging the gap between fundamental chemistry and clinical application.

Introduction: The Quinazoline Scaffold

Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[2] This aromatic structure provides a versatile and robust framework for synthetic modification, allowing chemists to fine-tune its physicochemical properties and biological activity. Its ability to interact with a wide array of biological targets has led to its prominence in drug discovery.

The therapeutic journey of quinazolines has evolved from early discoveries of their antimicrobial and anticonvulsant properties to the development of highly targeted therapies.[4][5][6] Today, several FDA-approved drugs containing the quinazoline core are in clinical use, validating its importance in modern medicine.[4][7][8]

Key Therapeutic Areas & Mechanisms of Action

Anticancer Applications: Targeting Kinase Signaling

Quinazoline derivatives have arguably made their most significant impact in oncology.[4][9] Many function as potent inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways controlling cell growth, proliferation, and survival.[4][10]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A primary target for many quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4][11][12] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[11][13][14]

Quinazoline inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are designed as ATP-competitive inhibitors.[11][15][16] They bind reversibly to the ATP-binding pocket within the EGFR's intracellular kinase domain.[11][13][15] This action blocks the autophosphorylation of the receptor, thereby halting the downstream activation of critical pro-survival pathways like the Ras/Raf/MAPK and PI3K/Akt/mTOR cascades.[9][17] The ultimate cellular consequences are cell cycle arrest, typically at the G1/S phase, and the induction of apoptosis (programmed cell death).[11][18]

Several quinazoline-based kinase inhibitors have been approved by the FDA for cancer treatment, including:

-

Gefitinib (Iressa®): For NSCLC with specific EGFR mutations.[4][7][11]

-

Erlotinib (Tarceva®): For NSCLC and pancreatic cancer.[4][13][14]

-

Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2 for breast cancer.[4][7]

-

Afatinib (Gilotrif®): An irreversible inhibitor for EGFR-mutated NSCLC.[4][7]

Other Anticancer Mechanisms: Beyond EGFR, quinazoline derivatives have been developed to inhibit other key cancer-related targets:

-

Tubulin Polymerization: Some compounds disrupt microtubule formation, a process essential for cell division.[4][19]

-

PI3K/Akt/mTOR Pathway: Direct inhibition of components in this pathway can suppress tumor growth and survival.[4][9][20]

-

PARP-1 Inhibition: Targeting Poly(ADP-ribose)polymerase-1 (PARP-1) interferes with DNA repair mechanisms in cancer cells.[3][4]

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. Quinazoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Erlotinib - Wikipedia [en.wikipedia.org]

- 14. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

A Technical Guide to the Synthetic Routes for 2,4-Disubstituted Quinazolines

Abstract

The quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities. Molecules like Gefitinib and Erlotinib, pivotal in targeted cancer therapy, highlight the significance of the 2,4-disubstituted quinazoline motif.[1][2] This technical guide provides an in-depth review of the principal synthetic strategies for constructing 2,4-disubstituted quinazolines. It navigates from classical cyclocondensation reactions to modern transition-metal-catalyzed methodologies, including palladium-catalyzed cross-coupling and rhodium/cobalt-catalyzed C-H activation.[3][4] Each section explains the underlying chemical principles, provides detailed, field-proven experimental protocols, and presents quantitative data to guide researchers, scientists, and drug development professionals in this vital area of synthetic chemistry.

Introduction: The Privileged Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is classified as a "privileged structure" in drug discovery. This designation is earned by its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The substituents at the C2 and C4 positions are particularly crucial for modulating biological activity, making the development of efficient and versatile synthetic routes to 2,4-disubstituted analogs a primary objective for synthetic and medicinal chemists. This guide will explore the evolution of these synthetic methods, providing both foundational knowledge and cutting-edge techniques.

Classical Approaches: Cyclocondensation Strategies

The most traditional and direct methods for quinazoline synthesis involve the construction of the pyrimidine ring onto a pre-functionalized benzene precursor. These cyclocondensation reactions, while often requiring harsh conditions, remain valuable for their straightforwardness and scalability.

The Niementowski Quinazoline Synthesis

A foundational method is the Niementowski synthesis, which typically involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[1][6] This intermediate is then chlorinated and subsequently substituted to yield the desired 2,4-disubstituted product. The driving force for the initial cyclization is the formation of a stable, fused aromatic system via dehydration.

Causality in Experimental Design: The choice of amide directly installs the C2 substituent, while the anthranilic acid derivative defines the substitution pattern on the benzo portion of the scaffold. High temperatures (130–150°C) are necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.[1] Microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields compared to conventional heating.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Versatility of the 2-(Methylthio)quinazolin-4-amine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This technical guide delves into the unique potential of a specific, yet underexplored, derivative: the 2-(Methylthio)quinazolin-4-amine core. We will explore its synthetic accessibility, chemical versatility, and its role as a versatile template for the design of novel therapeutics. This document provides an in-depth analysis of its structure-activity relationships (SAR), key therapeutic applications with a focus on kinase inhibition, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Quinazoline Core: A Foundation of Therapeutic Success

Quinazolines, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring, have a rich history in medicinal chemistry.[3] Their structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive effects.[3][4][5]

A significant portion of quinazoline-based drugs, particularly in oncology, are kinase inhibitors.[6] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib, all featuring a 4-anilinoquinazoline core, underscore the scaffold's effectiveness in targeting ATP-binding sites of kinases such as the Epidermal Growth Factor Receptor (EGFR).[6][7][8] The 4-amino group is a critical pharmacophoric feature, often forming key hydrogen bond interactions within the kinase hinge region.[1]

Introducing the this compound Scaffold

While the 4-amino position has been extensively explored, modifications at the 2-position offer a strategic vector for optimizing potency, selectivity, and drug-like properties. The introduction of a methylthio (-SCH₃) group at this position creates the this compound scaffold, a unique chemical entity with distinct characteristics.

The methylthio group is a moderately lipophilic, non-ionizable group that can engage in various non-covalent interactions, including hydrophobic and sulfur-pi interactions. Its presence can influence the overall electronic properties of the quinazoline ring system and provide a handle for further chemical elaboration.

Rationale for Exploration

The decision to focus on the 2-(methylthio) substituent is driven by several key factors:

-

Synthetic Tractability: As will be detailed, the introduction of the methylthio group is often straightforward, typically involving the methylation of a 2-mercaptoquinazoline precursor.

-

Modulation of Physicochemical Properties: The -SCH₃ group can improve metabolic stability and cell permeability compared to more polar or reactive functionalities.

-

Novel Chemical Space: It allows for the exploration of new chemical space, potentially leading to inhibitors with novel binding modes or improved selectivity profiles against challenging targets.

-

Versatile Derivatization: The sulfur atom can be oxidized to sulfoxide or sulfone, or the methyl group can be replaced with other alkyl or aryl moieties, providing a rich platform for SAR studies.[7]

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives generally follows a convergent strategy, building upon readily available precursors.

Core Synthesis Workflow

A common and reliable route begins with anthranilic acid derivatives and proceeds through a 2-mercapto-4-oxoquinazoline intermediate.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Generic this compound

This protocol is a representative synthesis, adapted from established methodologies.[9]

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

-

To a solution of anthranilic acid (1 eq.) in ethanol, add an equimolar amount of an appropriate isothiocyanate.

-

Reflux the mixture for 4-6 hours.

-

Upon cooling, the intermediate thiourea derivative often precipitates.

-

Filter the solid and reflux in an acidic solution (e.g., HCl in ethanol) for 2-4 hours to effect cyclization.

-

Cool the reaction mixture, filter the resulting solid, wash with cold ethanol, and dry to yield the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Step 2: Synthesis of 2-(Methylthio)quinazolin-4(3H)-one

-

Suspend the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

-

Stir the mixture until a clear solution is obtained.

-

Add methyl iodide (1.1 eq.) dropwise at room temperature.

-

Stir the reaction for 2-3 hours. The product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and dry to obtain the 2-(methylthio)quinazolin-4(3H)-one.[9]

Step 3: Synthesis of 4-Chloro-2-(methylthio)quinazoline

-

To the 2-(methylthio)quinazolin-4(3H)-one (1 eq.), add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-(methylthio)quinazoline.

Step 4: Synthesis of the Final this compound Derivative

-

Dissolve the 4-chloro-2-(methylthio)quinazoline (1 eq.) in a suitable solvent like isopropanol or toluene.

-

Add the desired primary or secondary amine (1-1.2 eq.).

-

Reflux the mixture for 2-8 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate as a hydrochloride salt.

-

Filter the solid or concentrate the solution and purify the residue by column chromatography to obtain the final product.[10]

Therapeutic Applications and Biological Activity

The this compound scaffold has been investigated for a range of biological activities, with the most prominent being in the field of oncology.

Anticancer Activity: Kinase Inhibition

The quinazoline core is a well-established ATP-competitive kinase inhibitor scaffold.[1] The 4-amino group typically serves as the primary hinge-binding element. The 2-(methylthio) group, in this context, projects into a different pocket of the ATP-binding site, where it can be modified to enhance potency and selectivity.

Caption: Binding model of a this compound inhibitor in a kinase active site.

Case Study: EGFR and Aurora Kinase Inhibition

Derivatives of the 4-aminoquinazoline scaffold have shown potent inhibitory activity against EGFR and Aurora kinases.[4][11] While direct examples of 2-(methylthio) derivatives are less common in high-impact literature, related 2-alkylthio compounds have been synthesized and evaluated. For instance, structure-activity relationship (SAR) studies on similar quinazolines have demonstrated that modifications at the 2-position can significantly impact selectivity between different kinases.[1] The introduction of a thioether linkage provides a vector to probe deeper into the active site, potentially displacing key water molecules or interacting with less conserved residues, thereby achieving selectivity.

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Key SAR Insight | Reference |

| 4-Anilinoquinazolines | EGFR | Nanomolar range | The 4-anilino moiety is crucial for activity. Substituents on the aniline ring modulate potency. | [4] |

| Quinazolin-4-amine Derivatives | Aurora A | Nanomolar range | Selectivity over Aurora B can be achieved by exploiting structural differences in the kinase domain. | [11] |

| 2-Alkylthio-N-quinazolines | Various Cancer Lines | Micromolar range | The nature of the alkylthio group and substituents on the quinazoline core influence antiproliferative effects. | [7] |

| 4-Thio-5,8-dideazafolates | Thymidylate Synthase | Potent Inhibition | Replacement of 4-oxo with 4-thio maintains activity, but a 4-(methylthio) group impairs inhibition. | [9] |

Antimicrobial and Other Activities

Beyond oncology, the broader quinazoline scaffold has demonstrated significant potential as an antimicrobial agent.[3][12] SAR studies have shown that substitutions at the 2- and 4-positions are critical for antibacterial and antifungal activity.[4] For example, certain 2,4,6-trisubstituted quinazolines show activity against both gram-positive and gram-negative bacteria.[4] While specific data for this compound in this context is sparse, it represents a promising area for future investigation.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various quinazoline-based studies allows us to extrapolate key SAR principles applicable to the this compound scaffold.

Caption: Key Structure-Activity Relationship points on the this compound scaffold. (Note: Image is representational).

-

Position 4 (Amine): This is the most critical position for interaction with many biological targets, especially kinases.[6] The N-H group often acts as a hydrogen bond donor. The substituent on the amine (e.g., an aniline ring in EGFR inhibitors) dictates target specificity and potency.

-

Position 2 (Methylthio): The -SCH₃ group offers a handle for fine-tuning. Replacing the methyl with larger or more functionalized alkyl chains can probe deeper pockets in an active site.[7] One study on thymidylate synthase inhibitors found that while a 4-thio group was well-tolerated, a 4-(methylthio) group was detrimental, highlighting the sensitivity of some targets to this modification.[9]

-

Positions 6 and 7: These positions on the benzene ring are frequently modified to improve solubility and pharmacokinetic properties. Small electron-donating groups like methoxy (-OCH₃) are common and can enhance activity.[13]

Future Perspectives and Conclusion

The this compound scaffold is a promising, yet relatively untapped, platform for drug discovery. While the broader quinazoline family has been extensively studied, this specific core offers a unique combination of synthetic accessibility and physicochemical properties that merit further investigation.

Future research should focus on:

-

Systematic Library Synthesis: Creating focused libraries with diverse substitutions at the 4-amino position and modifications of the 2-methylthio group (e.g., varying the alkyl chain, oxidation to sulfone).

-

Broad Biological Screening: Testing these libraries against a wide range of targets, including various kinase families, bacterial and fungal strains, and viral enzymes.

-

Structural Biology: Obtaining co-crystal structures of active compounds with their targets to elucidate binding modes and rationalize SAR, guiding the next generation of inhibitor design.

References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline antifolates inhibiting thymidylate synthase: 4-thio-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 13. benchchem.com [benchchem.com]

Introduction: The Quinazoline Scaffold and the Strategic Role of the Methylthio Moiety

An In-Depth Technical Guide to the Pharmacology of Methylthio-Substituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active compounds and several FDA-approved drugs, particularly in oncology.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrimidine ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets.[2][3] Modifications to the quinazoline core allow for the fine-tuning of pharmacological properties, and the introduction of a methylthio (-SCH₃) group is a strategic choice of significant interest.[1]

The methylthio group, a small and lipophilic moiety, can substantially influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[1][4] It can enhance binding affinity to target proteins, improve cellular uptake, and serve as a metabolic handle, providing medicinal chemists with an opportunity to modulate the drug's half-life and clearance.[4] This guide provides a comprehensive exploration of the synthesis, pharmacology, and structure-activity relationships of methylthio-substituted quinazolines, grounded in established experimental protocols and quantitative data.

Core Synthesis Strategies

The primary and most direct route to synthesizing 4-(methylthio)quinazoline derivatives is a robust two-step process: the formation of a quinazoline-4-thione precursor, followed by a selective S-methylation.[5] This foundational method can be adapted to produce a wide variety of substituted analogs.

Step 1: Synthesis of the Quinazoline-4-thione Precursor

The initial and critical step is the creation of the quinazoline-4-thione core. A common and effective method is the thionation of the corresponding quinazolin-4-one, often using a reagent like Phosphorus Pentasulfide (P₄S₁₀).[5] The choice of starting from the appropriately substituted anthranilic acid allows for the introduction of desired functionalities onto the benzene ring portion of the scaffold.[5]

Step 2: S-Methylation of Quinazoline-4-thione

The second key step is the selective methylation of the sulfur atom at the 4-position. The regioselectivity of this alkylation is a critical consideration. Quinazoline-4(3H)-thione exists in tautomeric forms, and its corresponding anion is ambident, meaning it has two reactive sites: the sulfur (S) and the nitrogen (N) atoms.[6] The reaction conditions must be carefully controlled to favor the desired S-alkylation over the N-alkylation byproduct. The use of polar protic solvents like ethanol and "soft" methylating agents such as methyl iodide generally favors the formation of the desired 4-(methylthio)quinazoline product.[6]

An alternative route involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate with a methylthiolate salt.[6][7] This method leverages the high reactivity of the 4-position on the quinazoline ring towards nucleophilic attack.[6]

Experimental Protocol: Synthesis of 4-(Methylthio)quinazoline via S-Methylation

This protocol details the S-methylation of a quinazoline-4-thione precursor, a foundational reaction in this chemical space.

Materials:

-

Quinazoline-4-thione

-

Methyl Iodide

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (polar aprotic solvent)[5]

Procedure:

-

Dissolution: Dissolve Quinazoline-4-thione in the chosen solvent within a round-bottom flask.

-

Deprotonation: Add the base (e.g., Potassium Carbonate) to the solution. This deprotonates the thiol group, forming a more nucleophilic thiolate anion, which is crucial for the subsequent reaction.[5]

-

Methylation: Add methyl iodide dropwise to the reaction mixture. The thiolate anion attacks the methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the methylthio ether linkage.[5]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[6]

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-(methylthio)quinazoline.[5]

Caption: Core synthesis route to 4-(methylthio)quinazoline.[5]

Pharmacology and Mechanism of Action

Methylthio-substituted quinazolines exhibit a diverse range of pharmacological activities, with anticancer properties being the most extensively studied.[7][8] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in diseases like cancer.[5]

Anticancer Activity

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][8] These kinases are crucial regulators of cellular signaling pathways responsible for cell proliferation, survival, and angiogenesis.[1][7] By competitively binding to the ATP-binding site of the kinase, these compounds block the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][2]

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR tyrosine kinase inhibition.[7] While direct data on 4-(methylthio)quinazoline is limited, derivatives containing this scaffold are proposed to act similarly, inhibiting key kinases in pathways like the MAPK/ERK signaling cascade.[7]

Caption: Simplified EGFR signaling pathway and its inhibition.[4]

Antibacterial and Other Activities

Beyond oncology, quinazoline derivatives have shown promise as antibacterial, anti-inflammatory, antiviral, and even antihistaminic agents.[3][8][9][10] Some 2-substituted quinazolines have demonstrated broad-spectrum antibacterial activity, with a proposed mechanism involving the inhibition of bacterial RNA transcription and translation.[11] The diverse biological activities underscore the versatility of the quinazoline scaffold in drug discovery.[12][13]

Structure-Activity Relationship (SAR) Insights

The biological activity of methylthio-substituted quinazolines is highly dependent on the nature and position of substituents on the quinazoline core.[8]

-

Substitution at the 4-position: The presence of a methylthiophenyl group at the 4-position has been shown to be favorable for antiproliferative activity. One such derivative exhibited a potent inhibitory concentration (IC50) of 0.34 μM against the A549 lung cancer cell line.[8]

-

Modifications on the Quinazoline Core: The introduction of electron-donating groups at the 6- and 7-positions of the quinazoline ring can enhance anticancer activity.[8]

-

Role of Nitrogen Atoms: The N-1 and N-3 atoms of the quinazoline ring are often crucial for binding to the hinge region of the ATP-binding pocket in kinases, forming key hydrogen bonds.[8][14]

-

Impact of the Methylthio Group: In some contexts, the introduction of a 4-methylthio substituent severely impaired activity, as seen in studies of thymidylate synthase inhibitors.[15][16] This highlights that the influence of the methylthio group is context-dependent and target-specific, necessitating careful empirical evaluation for each new series of compounds.

Quantitative Data on Anticancer Activity